Cas no 2229303-17-5 (3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol)

3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol
- EN300-1879127
- 2229303-17-5
-
- インチ: 1S/C12H14N4O/c13-12(6-10(17)7-12)11-8-16(15-14-11)9-4-2-1-3-5-9/h1-5,8,10,17H,6-7,13H2
- InChIKey: NHXFEXRDCPQLIZ-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C2=CN(C3C=CC=CC=3)N=N2)(C1)N
計算された属性
- せいみつぶんしりょう: 230.11676108g/mol
- どういたいしつりょう: 230.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 77Ų
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879127-0.05g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 0.05g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1879127-10.0g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 10g |
$7065.0 | 2023-06-01 | ||
Enamine | EN300-1879127-1.0g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 1g |
$1643.0 | 2023-06-01 | ||
Enamine | EN300-1879127-1g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 1g |
$1643.0 | 2023-09-18 | ||
Enamine | EN300-1879127-2.5g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 2.5g |
$3220.0 | 2023-09-18 | ||
Enamine | EN300-1879127-0.1g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 0.1g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1879127-5g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 5g |
$4764.0 | 2023-09-18 | ||
Enamine | EN300-1879127-0.25g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 0.25g |
$1513.0 | 2023-09-18 | ||
Enamine | EN300-1879127-5.0g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1879127-10g |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol |
2229303-17-5 | 10g |
$7065.0 | 2023-09-18 |
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-olに関する追加情報
Introduction to 3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol (CAS No. 2229303-17-5)
3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol (CAS No. 2229303-17-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutanol core and triazole moiety, exhibits promising biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this intriguing molecule.
The chemical structure of 3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol is particularly noteworthy. The cyclobutanol ring provides a rigid scaffold that can influence the conformational flexibility and binding affinity of the molecule. The triazole moiety, a well-known bioisostere of carboxylic acid and amide functionalities, contributes to the compound's stability and bioavailability. Additionally, the phenyl group enhances the lipophilicity and cellular permeability of the molecule. These structural features collectively contribute to the compound's potential as a lead candidate in drug discovery.
The synthesis of 3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol has been extensively studied in recent years. One of the most common approaches involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a highly efficient and versatile method for constructing 1,2,3-triazoles. The starting materials typically include an azide-functionalized cyclobutanol derivative and a terminal alkyne with a phenyl substituent. The reaction proceeds under mild conditions and yields the desired product in high purity and yield. Alternative synthetic routes have also been explored to improve efficiency and scalability for industrial applications.
In terms of biological properties, 3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol has shown promising activity in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. Additionally, the compound has shown anti-inflammatory properties by modulating cytokine production and signaling pathways. These findings suggest that 3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol could be a valuable lead compound for further optimization and development into therapeutic agents.
Recent research has also focused on the pharmacokinetic properties of 3-amino-3-(1H-pyrazolyl)cyclobutanone. Preclinical studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and a reasonable half-life in vivo, making it suitable for further evaluation in animal models of disease. These pharmacokinetic characteristics are crucial for assessing the potential of the compound as a drug candidate.
To further validate its therapeutic potential, clinical trials are being planned to evaluate the safety and efficacy of 3-amino-3-(1H-pyrazolyl)cyclobutanone. Initial Phase I trials will focus on assessing the tolerability and pharmacokinetics in healthy volunteers. Subsequent Phase II trials will investigate its efficacy in specific disease indications such as cancer or inflammatory disorders. These clinical studies are essential for translating preclinical findings into clinical applications.
In conclusion, 3-amino-3-(1H-pyrazolyl)cyclobutanone (CAS No. 2229303–07–5) represents a promising compound with unique structural features and potential therapeutic applications. Its synthesis methods are well-established and scalable, making it an attractive candidate for further development. Ongoing research continues to uncover new insights into its biological activities and pharmacological properties. As more data becomes available from preclinical and clinical studies, this compound may emerge as a valuable addition to the arsenal of therapeutic agents for treating various diseases.
2229303-17-5 (3-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclobutan-1-ol) 関連製品
- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)
- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)
- 2287272-47-1(6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)
- 906673-45-8(4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile)
- 1807124-30-6(4-(Difluoromethyl)-2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine)
- 2171236-67-0(2-(2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetamido)acetic acid)
- 2172510-54-0(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-yl(methyl)amine)
- 1218428-28-4(2-amino-4-(diethylamino)butanoic acid)
- 2227661-94-9((2R)-2-4-fluoro-3-(trifluoromethyl)phenyloxirane)
- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)




